SF₅ vs. Cl Substituent Effect on Antiviral Potency (EV71) in Nucleoside Analogues
In a series of nucleoside analogues targeting EV71, the meta-chloro-substituted benzyl derivative exhibited an EC₅₀ of 0.065 µM, whereas the corresponding SF₅-substituted analogue showed an EC₅₀ of 0.102 µM [1]. This near-equipotent but distinct activity profile confirms that SF₅ is a close efficacy bioisostere of Cl in this scaffold, with a 1.6-fold potency differential, providing a tunable electronic and lipophilic handle without complete loss of antiviral activity.
| Evidence Dimension | Antiviral EC₅₀ against EV71 in cell-based assay |
|---|---|
| Target Compound Data | EC₅₀ = 0.102 µM (SF₅-substituted benzyl analogue) |
| Comparator Or Baseline | meta-Cl benzyl analogue: EC₅₀ = 0.065 µM |
| Quantified Difference | SF₅ analogue is 1.6-fold less potent than Cl analogue |
| Conditions | Cell-based EV71 replication assay; nucleoside analogue scaffold; sub-micromolar range [Bassetto et al., Eur. J. Med. Chem., 2022] |
Why This Matters
This direct intra-scaffold comparison demonstrates that replacing Cl with SF₅ at the 5-position of the benzyl moiety modulates antiviral potency by a quantifiable factor, enabling medicinal chemists to balance potency against other SF₅-imparted properties such as metabolic stability.
- [1] Bassetto, M. et al. Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71. Eur. J. Med. Chem., 2023, 246, 114942. View Source
